molecular formula C12H11NO2 B1438030 4-(Pyridin-4-ylmethoxy)phenol CAS No. 1152564-20-9

4-(Pyridin-4-ylmethoxy)phenol

Cat. No.: B1438030
CAS No.: 1152564-20-9
M. Wt: 201.22 g/mol
InChI Key: IQWXVGMUFOPNOC-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethoxy)phenol is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is characterized by a phenol group substituted with a pyridinylmethoxy group at the para position. It is commonly used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-(Pyridin-4-ylmethoxy)phenol is utilized in various scientific research fields:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-ylmethoxy)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-pyridinemethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-4-ylmethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Pyridin-3-ylmethoxy)phenol
  • 4-(Pyridin-2-ylmethoxy)phenol
  • 4-(Pyridin-4-ylmethoxy)aniline

Comparison: 4-(Pyridin-4-ylmethoxy)phenol is unique due to the position of the pyridinylmethoxy group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

4-(pyridin-4-ylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-1-3-12(4-2-11)15-9-10-5-7-13-8-6-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWXVGMUFOPNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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